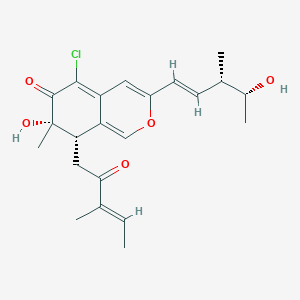![molecular formula C24H17FN4O3S B12415435 1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CM121 is a reversible inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), which acts specifically on the active site of the enzyme. It exhibits an IC50 of 0.54 μM and a Kd of 1.1 μM . The compound exerts its inhibitory effect through multiple hydrophobic interactions .
Preparation Methods
The synthesis of CM121 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques . Industrial production methods for CM121 are not widely disclosed, but they typically involve large-scale organic synthesis processes that ensure high purity and yield .
Chemical Reactions Analysis
CM121 undergoes various chemical reactions, including:
Oxidation and Reduction: CM121 can participate in redox reactions, although specific details are not widely documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents used in reactions involving CM121 include organic solvents, catalysts, and specific reactants tailored to the desired transformation.
Major Products: The major products formed from reactions involving CM121 depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CM121 has a wide range of scientific research applications, including:
Mechanism of Action
CM121 exerts its effects by binding to the active site of ALDH1A2, forming multiple hydrophobic interactions with the enzyme . This binding inhibits the enzyme’s activity, preventing the conversion of aldehydes to their corresponding acids . The molecular targets and pathways involved include the main-chain amides of Cys320 and Thr321, and the side-chains of Thr321 and Asn187 . CM121 also establishes π-π stacking with the side chains of PHE188 and PHE314 through its methylsulfonyl benzene and benzylonitrile rings .
Comparison with Similar Compounds
CM121 is unique in its specific inhibition of ALDH1A2 through reversible binding and multiple hydrophobic interactions . Similar compounds include other ALDH1A2 inhibitors, such as:
WIN18,446: An irreversible inhibitor that covalently reacts with the catalytic residue Cys320.
Disulfiram: Another ALDH inhibitor, though it targets a broader range of aldehyde dehydrogenases.
CM121 stands out due to its reversible inhibition and specific targeting of ALDH1A2, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C24H17FN4O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-(4-methylsulfonylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H17FN4O3S/c1-33(31,32)21-11-7-17(8-12-21)23-22(24(30)27-19-4-2-3-18(25)13-19)15-29(28-23)20-9-5-16(14-26)6-10-20/h2-13,15H,1H3,(H,27,30) |
InChI Key |
ZUWUBCCXJATTTE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


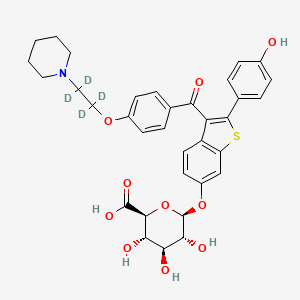

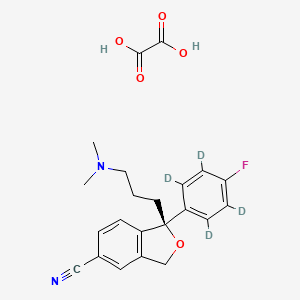
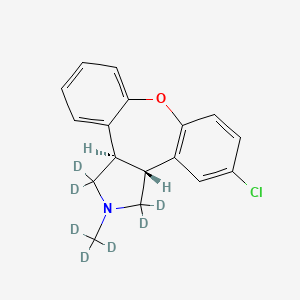

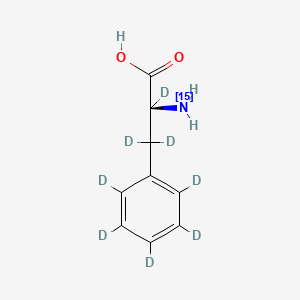
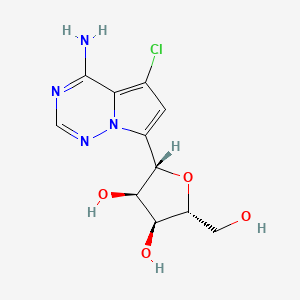
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

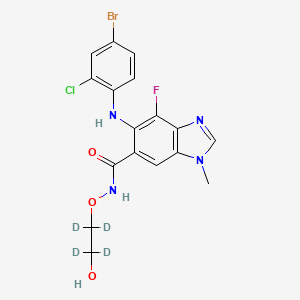
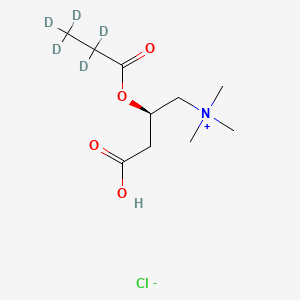
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
